N'-Desmethylsulfonyl Dofetilide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

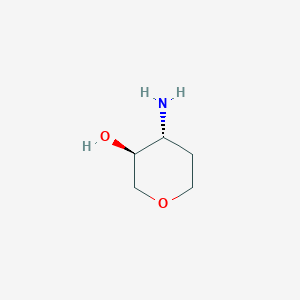

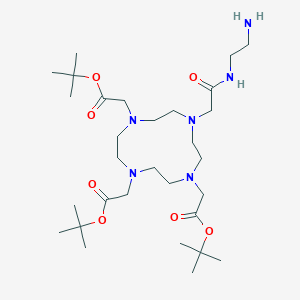

N’-Desmethylsulfonyl Dofetilide is a compound with the molecular formula C19H27N3O5S2 . It is also known by the synonyms N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide and has a molecular weight of 441.6 g/mol . The IUPAC name for this compound is N - [4- [2- [2- (4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]- N -methylsulfonylmethanesulfonamide .

Molecular Structure Analysis

The molecular structure of N’-Desmethylsulfonyl Dofetilide consists of 19 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms . The InChI string representation of the molecule isInChI=1S/C19H27N3O5S2/c1-21(13-12-16-4-6-17(20)7-5-16)14-15-27-19-10-8-18(9-11-19)22(28(2,23)24)29(3,25)26/h4-11H,12-15,20H2,1-3H3 . Physical And Chemical Properties Analysis

N’-Desmethylsulfonyl Dofetilide has a molecular weight of 441.6 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its relative lipophilicity . The compound has one hydrogen bond donor and eight hydrogen bond acceptors . Its topological polar surface area is 127 Ų, and it has a rotatable bond count of 10 .科学的研究の応用

Antiarrhythmic Medication

Dofetilide is a specific class III antiarrhythmic agent approved for use in the conversion of atrial fibrillation and atrial flutter and the maintenance of normal sinus rhythm .

Dose Management

Applications of Machine Learning in Decision Analysis for Dose Management for Dofetilide have been explored . Logistic regression approaches identified any dose-adjustment as a strong negative predictor of successful loading (i.e., discharged on dofetilide) of the medication .

Machine Learning Applications

Machine-learning approaches, including supervised, unsupervised, and reinforcement learning applications, have been used to examine the decision process for dose adjustment of dofetilide during the observation period .

Mass Spectral Interpretation

The fragmentation of molecules under collision-induced dissociation (CID) conditions is not well-understood. This may make interpretation of MSMS spectra difficult and limit the effectiveness of software tools intended to aid mass spectral interpretation .

Density Functional Theory (DFT) Application

Density Functional Theory (DFT) has been successfully applied to explain the thermodynamics of fragmentation in the gas phase by modeling the effect that protonation has on the bond lengths (and hence bond strengths) .

Predictive Tool for Mass Spectral Interpretation

Quantum calculations may offer the potential for contributing to a predictive tool for aiding the accuracy and speed mass spectral interpretation by generating numerical data in the form of bond length increases to act as descriptors flagging potential bond cleavages .

作用機序

Target of Action

N’-Desmethylsulfonyl Dofetilide, an impurity standard of Dofetilide , primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, also known as IKr . This ion channel plays a crucial role in the repolarization phase of the cardiac action potential, which is essential for maintaining the normal rhythm of the heart .

Mode of Action

The compound works by blocking the IKr ion channel . This blockade results in a prolongation of the cardiac action potential duration, primarily due to delayed repolarization . This action effectively increases the refractory period of the cardiac tissue, which can help to prevent the occurrence of abnormal heart rhythms .

Biochemical Pathways

The blockade of the IKr ion channel by N’-Desmethylsulfonyl Dofetilide affects the cardiac repolarization pathway . By delaying repolarization, the compound prolongs the duration of the action potential and the effective refractory period. This can help to prevent rapid, uncontrolled heart rhythms and maintain normal sinus rhythm .

Pharmacokinetics

Dofetilide is well absorbed and has a bioavailability of 96% . It is metabolized in the liver via the CYP3A4 enzyme and excreted in the urine, with 80% excreted as unchanged drug . The elimination half-life is approximately 10 hours .

Result of Action

The primary result of N’-Desmethylsulfonyl Dofetilide’s action is the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter . By blocking the IKr ion channel and prolonging the action potential duration, the compound can help to prevent the rapid, uncontrolled heart rhythms associated with these conditions .

特性

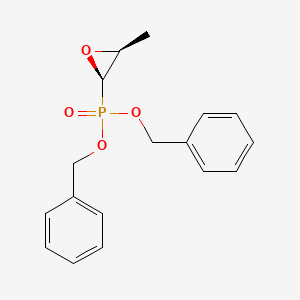

| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-Desmethylsulfonyl Dofetilide involves the conversion of Dofetilide to N'-Desmethyl Dofetilide, followed by the reaction of N'-Desmethyl Dofetilide with sulfonyl chloride to form N'-Desmethylsulfonyl Dofetilide.", "Starting Materials": [ "Dofetilide", "Sulfonyl chloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of Dofetilide to N'-Desmethyl Dofetilide", "a. Dissolve Dofetilide in methanol", "b. Add sodium hydroxide to the solution and stir for 2 hours at room temperature", "c. Filter the solution and wash the solid with water", "d. Dry the solid to obtain N'-Desmethyl Dofetilide", "Step 2: Reaction of N'-Desmethyl Dofetilide with Sulfonyl Chloride", "a. Dissolve N'-Desmethyl Dofetilide in methanol", "b. Add sulfonyl chloride to the solution and stir for 4 hours at room temperature", "c. Filter the solution and wash the solid with water", "d. Dry the solid to obtain N'-Desmethylsulfonyl Dofetilide" ] } | |

CAS番号 |

115256-12-7 |

製品名 |

N'-Desmethylsulfonyl Dofetilide |

分子式 |

C₁₈H₂₅N₃O₃S |

分子量 |

363.47 |

同義語 |

N-[4-[2-[[2-(4-aminophenyl)ethyl]methylamino]ethoxy]phenyl]-methanesulfonamide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)